molecular formula C9H6ClFO3 B13531564 3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid

3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13531564
M. Wt: 216.59 g/mol
InChI Key: RCFJTGBYRWKLBR-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid is an organic compound that features both chloro and fluoro substituents on a phenyl ring, along with a keto group on a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluoroaniline.

    Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

    Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) chloride to introduce the chloro group.

    Friedel-Crafts Acylation: The resulting chloro-fluoro benzene undergoes Friedel-Crafts acylation with oxalyl chloride in the presence of aluminum chloride to introduce the keto group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogens.

Major Products

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(4-Chloro-3-fluorophenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

3-(4-Chloro-3-fluorophenyl)-2-oxopropanoic acid is unique due to its combination of chloro and fluoro substituents along with a keto group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H6ClFO3

Molecular Weight

216.59 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

RCFJTGBYRWKLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)F)Cl

Origin of Product

United States

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